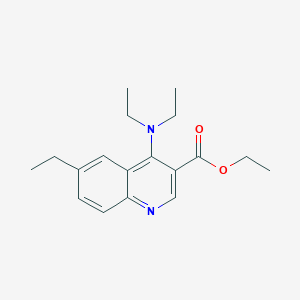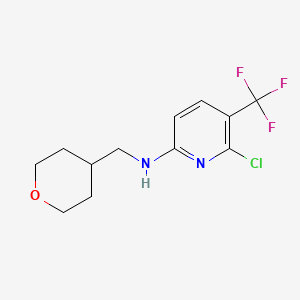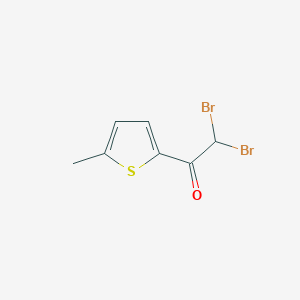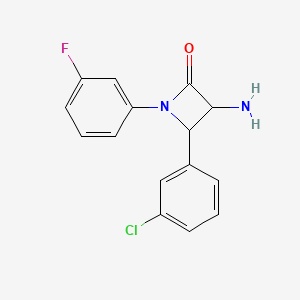
7-(Bromomethyl)-1H-indazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(ブロモメチル)-1H-インダゾール臭化水素酸塩は、インダゾール誘導体のクラスに属する化学化合物です。インダゾールは、五員環のピラゾール環がベンゼン環に融合した二環式化合物です。インダゾール環の7位にあるブロモメチル基により、この化合物はさまざまな化学反応や用途において特に興味深いものとなっています。
2. 製法
合成ルートと反応条件: 7-(ブロモメチル)-1H-インダゾール臭化水素酸塩の合成には、通常、1H-インダゾール誘導体の臭素化が含まれます。一般的な方法の1つは、アゾビスイソブチロニトリル(AIBN)のようなラジカル開始剤の存在下、N-ブロモスクシンイミド(NBS)を用いて1H-インダゾールを臭素化する反応です。反応は、臭化メチル中間体の生成を経て進行し、その後、臭化水素酸で処理することにより臭化水素酸塩に変換されます。
工業生産方法: 7-(ブロモメチル)-1H-インダゾール臭化水素酸塩の工業生産には、同様の合成ルートが用いられますが、大規模生産向けに最適化されています。これには、反応条件と収率の一貫性を確保するために、連続式フロー反応器の使用が含まれます。廃棄物を最小限に抑え、環境への影響を軽減するため、環境に優しい溶媒や試薬の使用も検討されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(bromomethyl)-1H-indazole hydrobromide typically involves the bromination of 1H-indazole derivatives. One common method is the bromination of 1H-indazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through the formation of a bromomethyl intermediate, which is then converted to the hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
化学反応の分析
反応の種類: 7-(ブロモメチル)-1H-インダゾール臭化水素酸塩は、次のようなさまざまな化学反応を起こします。
置換反応: ブロモメチル基は、アミン、チオール、アルコールなどの求核剤で置換して、対応するインダゾール誘導体を生成することができます。
酸化反応: この化合物は酸化して、インダゾールカルボン酸または他の酸化誘導体を生成することができます。
還元反応: ブロモメチル基の還元により、メチルインダゾール誘導体を生成することができます。
一般的な試薬と条件:
置換反応: 極性非プロトン性溶媒(例:DMF)中、穏やかな加熱条件下で、アジ化ナトリウム、チオシアン酸カリウム、第一級アミンなどの求核剤。
酸化反応: 酸性または塩基性条件下で、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元反応: 無水溶媒中、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
主な生成物:
- 置換インダゾール誘導体
- インダゾールカルボン酸
- メチルインダゾール誘導体
4. 科学研究における用途
7-(ブロモメチル)-1H-インダゾール臭化水素酸塩は、科学研究において幅広い用途を持っています。
化学: 材料科学や有機合成において価値のある、より複雑なインダゾール誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 特にキナーゼ阻害剤やその他の治療薬の開発において、創薬におけるファーマコフォアとしての可能性が調査されています。
医学: 抗炎症作用、抗がん作用、抗菌作用など、潜在的な治療特性が探求されています。
工業: 医薬品や農薬の特殊化学品や中間体の合成に使用されています。
科学的研究の応用
7-(Bromomethyl)-1H-indazole hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives, which are valuable in materials science and organic synthesis.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
7-(ブロモメチル)-1H-インダゾール臭化水素酸塩の作用機序は、主にブロモメチル基の存在による求電子剤として作用する能力に関連しています。これにより、さまざまな求核剤と反応して、標的分子との共有結合を形成することができます。生物系では、特定の酵素や受容体と相互作用し、その活性を調節し、治療効果をもたらす可能性があります。
類似化合物:
- 7-(ブロモメチル)イソキノリン臭化水素酸塩
- 3-(ブロモメチル)-5-メチルピリジン臭化水素酸塩
- 2-(ブロモメチル)ピリジン臭化水素酸塩
比較: これらの化合物は、ブロモメチル官能基を共有していますが、コア構造が異なるため、化学反応性と生物活性に違いが生じます。たとえば、7-(ブロモメチル)イソキノリン臭化水素酸塩は異なる環系を持っているため、異なる薬理学的特性を持つ可能性があります。7-(ブロモメチル)-1H-インダゾール臭化水素酸塩の独自の構造は、創薬や材料科学における特定の用途に特に価値があります。
類似化合物との比較
- 7-(Bromomethyl)isoquinoline hydrobromide
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
Comparison: While these compounds share the bromomethyl functional group, their core structures differ, leading to variations in their chemical reactivity and biological activity. For example, 7-(bromomethyl)isoquinoline hydrobromide has a different ring system, which may result in distinct pharmacological properties. The unique structure of 7-(bromomethyl)-1H-indazole hydrobromide makes it particularly valuable for specific applications in drug discovery and materials science.
特性
分子式 |
C8H8Br2N2 |
|---|---|
分子量 |
291.97 g/mol |
IUPAC名 |
7-(bromomethyl)-1H-indazole;hydrobromide |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-2-1-3-7-5-10-11-8(6)7;/h1-3,5H,4H2,(H,10,11);1H |
InChIキー |
QNQADSKSEIMDJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)CBr)NN=C2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



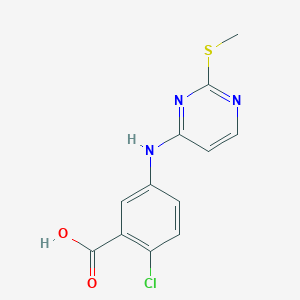
![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)




